molecular formula C18H15N5O3 B6528863 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide CAS No. 946272-50-0

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide

Cat. No.: B6528863
CAS No.: 946272-50-0
M. Wt: 349.3 g/mol
InChI Key: VJNMUGKVUZRXDC-UHFFFAOYSA-N
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Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.11748936 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide, belongs to the class of 1,2,4-triazolo derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, is known to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to inhibition or modulation of the target’s activity.

Biochemical Pathways

Given the reported enzyme inhibitory activities of similar compounds , it can be inferred that this compound may affect various biochemical pathways associated with these enzymes. For instance, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells, while inhibition of cholinesterase could affect neurotransmission.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

Given the reported pharmacological activities of similar compounds , it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects would result from the compound’s interaction with its targets and its impact on various biochemical pathways.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-18(14-7-4-11-25-14)19-10-12-26-16-9-8-15-20-21-17(23(15)22-16)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNMUGKVUZRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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